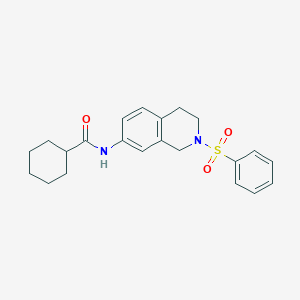

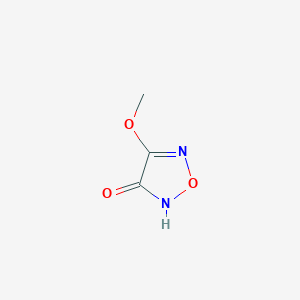

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, specific synthesis methods for this compound are not available in the literature .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group, the tetrahydroisoquinoline ring, and the cyclohexanecarboxamide group. Each of these groups can participate in different types of chemical reactions. For example, the phenylsulfonyl group can participate in oxidation reactions .科学的研究の応用

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity. Derivatives of this compound have been synthesized and tested against various types of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. The studies suggest significant activity, particularly against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL .

Anticancer Properties

In the realm of oncology, derivatives of this compound have been evaluated for their cytotoxic effects on different cancer cell lines. For instance, studies have indicated that these derivatives can be effective against human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines. The compound’s ability to inhibit the growth of these cells highlights its potential as a therapeutic agent in cancer treatment .

Antioxidant Effects

The antioxidant capacity of this compound’s derivatives has been assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). These studies have found that the derivatives exhibit antioxidant activity, which is crucial in combating oxidative stress and may have implications in preventing diseases related to oxidative damage .

Organic Synthesis Catalyst

This compound has been utilized as an organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. The use of this compound as a catalyst is noted for its mild and efficient protocol, which is environmentally friendly, high-yielding, cost-effective, and offers a safer alternative to hazardous Lewis acid-catalyzed methods .

Antibacterial Activity Against Biofilms

Research has shown that derivatives of this compound can disrupt biofilm formation, which is a significant factor in antibiotic resistance. The compounds have been evaluated on biofilm formed by clinical strains of Staphylococcus, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), showing potential in treating infections that are resistant to conventional antibiotics .

Hemolysis and Blood Bacteriostatic Activity

In vitro hemolysis assays on domestic sheep peripheral blood and blood bacteriostatic activity tests using S. aureus and S. epidermidis have been performed. These studies are crucial for understanding the safety profile of the compound’s derivatives and their potential side effects when used as therapeutic agents .

作用機序

Target of Action

Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in bone resorption and is a target for osteoporosis treatment.

Mode of Action

Compounds with similar structures have been found to act as michael acceptors with nucleophiles . They can also undergo regioselective [4+2] cycloaddition reactions with both electron-rich and electron-deficient olefins to give functionalized cyclic systems .

Biochemical Pathways

Similar compounds have been found to inhibit the nlrp3 inflammasome , which is involved in the production of pro-inflammatory cytokines and is associated with the pathogenesis of many common neurodegenerative diseases .

Pharmacokinetics

Similar compounds have been found to exhibit low cytotoxicity , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity . They were active on Staphylococcus and Enterococcus species .

Action Environment

For example, N-coordinated boronates are generally more stable towards protodeboronation than their corresponding boronic acids .

将来の方向性

特性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIUUQLHHOPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)

![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)